4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is a complex organic molecule that features a combination of benzodiazole, pyrrolidinone, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of ortho-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the benzodiazole core using a 2,5-dimethylbenzyl halide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: This can be synthesized via the reaction of an appropriate amine with a γ-butyrolactone derivative.
Attachment of the 4-Fluorophenyl Group: This final step involves the alkylation of the pyrrolidinone ring using a 4-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the 2,5-dimethylphenyl moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery efforts.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its combination of aromatic and heterocyclic moieties could impart desirable characteristics such as thermal stability or electronic conductivity.
Mechanism of Action
The mechanism by which 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one
- 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-bromophenyl)methyl]pyrrolidin-2-one
- 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
Uniqueness
The uniqueness of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H26FN3O |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26FN3O/c1-18-7-8-19(2)21(13-18)17-31-25-6-4-3-5-24(25)29-27(31)22-14-26(32)30(16-22)15-20-9-11-23(28)12-10-20/h3-13,22H,14-17H2,1-2H3 |
InChI Key |
LDKLPIXRQCJNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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